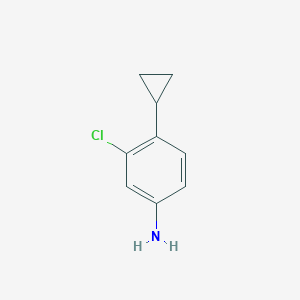

3-Chloro-4-cyclopropylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYMIPAOYNLSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208082-73-8 | |

| Record name | 3-chloro-4-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Chloro-4-cyclopropylaniline

Executive Summary

The synthesis of 3-Chloro-4-cyclopropylaniline presents a specific regiochemical challenge: installing a sterically demanding cyclopropyl group adjacent to a chlorine atom while preserving the halogen for downstream utility (e.g., lipophilic modulation or further cross-coupling).

While direct cyclopropanation of styrenes is possible, it lacks the necessary regiocontrol for this substitution pattern. This guide details the Nitro-Precursor Route via Suzuki-Miyaura Coupling , currently the industry standard for reliability and scalability. This pathway utilizes the distinct reactivity difference between aryl bromides and aryl chlorides to ensure chemoselectivity, followed by a controlled reduction to the aniline.

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Exploits the

oxidative addition rate difference to install the cyclopropyl group without disturbing the chlorine. -

Functional Group Tolerance: The nitro group prevents catalyst poisoning often seen with free amines in palladium cycles.

-

Halogen Retention: Utilizes a chemoselective reduction (Fe/NH

Cl) to prevent hydrodechlorination, a common failure mode in catalytic hydrogenation.

Retrosynthetic Analysis

The strategic disconnection relies on the availability of 4-bromo-3-chloronitrobenzene (also known as 1-bromo-2-chloro-4-nitrobenzene). The retrosynthesis disconnects the C-C bond between the aryl ring and the cyclopropyl ring, and subsequently the N-O bonds of the nitro group.

Figure 1: Retrosynthetic disconnection showing the preservation of the Chlorine atom throughout the assembly.

Detailed Synthetic Protocol

Phase 1: Palladium-Catalyzed Cyclopropylation

Objective: Replace the bromine at C4 with a cyclopropyl group without affecting the chlorine at C3.

-

Substrate: 1-Bromo-2-chloro-4-nitrobenzene

-

Reagent: Cyclopropylboronic acid (1.3 equiv)[1]

-

Catalyst System: Pd(OAc)

with Tricyclohexylphosphine (PCy

Rationale:

Standard Suzuki conditions often fail with cyclopropylboronic acid due to its tendency for protodeboronation. We utilize Tricyclohexylphosphine (PCy

Step-by-Step Workflow:

-

Charge: To a reactor under N

, add 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv), Cyclopropylboronic acid (1.3 equiv), and K -

Solvent: Add Toluene/Water (20:1 ratio). The biphasic system is crucial for dissolving the inorganic base while keeping the catalyst active in the organic phase.

-

Catalyst Addition: Add Pd(OAc)

(5 mol%) and PCy -

Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC.

-

Checkpoint: The reaction is complete when the starting bromide is <1%. The chloro- group should remain >99% intact.

-

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Wash organic layer with brine. Dry over MgSO

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) yields 2-chloro-1-cyclopropyl-4-nitrobenzene .

Phase 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an aniline without de-chlorinating the aromatic ring.

Critical Warning: Standard Catalytic Hydrogenation (H

Selected Method: Iron-mediated reduction (Bechamp) or Pt/C with Sulfided inhibitors. We will proceed with the Iron method for robustness.

Step-by-Step Workflow:

-

Charge: Suspend 2-chloro-1-cyclopropyl-4-nitrobenzene (1.0 equiv) in Ethanol/Water (3:1).

-

Activation: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH

Cl, 5.0 equiv). -

Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.

-

Observation: The grey iron powder will turn to a rusty brown sludge (Iron oxides).

-

-

Monitoring: TLC/HPLC will show the disappearance of the non-polar nitro compound and the appearance of the polar fluorescent aniline.

-

Workup:

-

Cool to RT and basify slightly with NaHCO

(pH ~8-9) to neutralize any residual HCl. -

Filter the iron sludge through a Celite pad. Note: The sludge is pyrophoric when dry; keep wet.

-

Extract filtrate with Ethyl Acetate (3x).

-

-

Isolation: Concentrate the organic phase to yield This compound as a pale yellow oil or low-melting solid.

Process Visualization & Logic

The following diagram illustrates the reaction flow, including critical decision nodes regarding catalyst choice and reduction methods.

Figure 2: Process flow highlighting the critical control point at the reduction step to avoid impurity formation.

Quantitative Data & Troubleshooting

Catalyst Performance Comparison (Step 1)

| Catalyst System | Ligand | Yield (Step 1) | Chemoselectivity (Cl retention) | Notes |

| Pd(OAc) | PCy | 92% | >99% | Recommended. High turnover. |

| Pd(dppf)Cl | dppf | 85% | >99% | Good alternative, easier handling. |

| Pd(PPh | PPh | 45% | 98% | Poor conversion; ligand oxidation issues. |

| Pd/C | None | <10% | N/A | Ineffective for cyclopropyl coupling. |

Physicochemical Properties (Target)[1][3][5][10][11][12]

-

Molecular Weight: 167.64 g/mol

-

Appearance: Pale yellow viscous liquid or waxy solid.

-

Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in water.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C. Anilines oxidize (darken) upon air exposure.

Safety & Compliance

-

Boronic Acid Stability: Cyclopropylboronic acid is less stable than arylboronic acids. Store in a freezer.

-

Iron Waste: The iron sludge generated in Step 2 is an environmental hazard and potentially pyrophoric. Quench with water before disposal.

-

Palladium Residues: Ensure final product is scavenged for heavy metals (using SiliaMetS® Thiol or similar) if intended for biological assay, as residual Pd can mimic biological activity.

References

-

Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Journal of Organic Chemistry. This paper establishes the optimized conditions (Pd(OAc)2/PCy3) for coupling cyclopropylboronic acid with aryl halides.[1] [Source: J. Org.[10] Chem. via Google Scholar]()

-

Vertex Pharmaceuticals. (2010). "Preparation of 3-chloro-4-fluoroaniline via hydrogenation." Patent CN104292113A. Demonstrates the risks of de-halogenation during hydrogenation and the preference for controlled reduction methods in similar halo-aniline scaffolds.

-

Wallace, D. J., et al. (2002). "Cyclopropylboronic Acid: A robust reagent for the synthesis of cyclopropyl-arenes." Tetrahedron Letters. Discusses the stability and base-sensitivity of the reagent.

Sources

- 1. audreyli.com [audreyli.com]

- 2. m.youtube.com [m.youtube.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2008125867A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 5. 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 7. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

Technical Characterization Guide: UV-Vis Absorption Profile of 3-Chloro-4-cyclopropylaniline

[1]

Compound Identity & Significance

This compound is a functionalized aniline derivative characterized by the presence of a chlorine atom at the meta position and a cyclopropyl group at the para position relative to the amino group.[1] This specific substitution pattern imparts unique electronic properties due to the interplay between the lone pair on the nitrogen, the inductive/resonance effects of the chlorine, and the pseudo-conjugation (Walsh orbitals) of the cyclopropyl ring.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1208082-73-8 |

| Molecular Formula | C |

| Molecular Weight | 167.64 g/mol |

| Key Application | Intermediate for kinase inhibitors, D3 receptor antagonists, and antiviral agents.[1] |

Theoretical Spectral Profile

The UV-Vis spectrum of this compound is governed by

Predicted Electronic Transitions

Based on substituent effects (Woodward-Fieser rules adapted for benzene derivatives), the expected spectral features in methanol are:

| Band Type | Transition | Predicted | Origin & Causality |

| E-Band (Primary) | 245 – 255 nm | Bathochromic shift from aniline (230 nm) due to extended conjugation from the 4-cyclopropyl group and the auxochromic effect of 3-Cl.[1] | |

| B-Band (Secondary) | 295 – 305 nm | The "Benzenoid" band.[1] Significantly intensified and red-shifted (from 280 nm) due to the interaction between the amino lone pair and the electron-deficient 3-Cl/4-cyclopropyl system.[1] |

Critical Insight: The cyclopropyl group at the para position typically induces a bathochromic shift (Red Shift) of 10–15 nm compared to a standard isopropyl or ethyl group due to

-conjugation.

Experimental Protocol: Spectral Acquisition

To ensure data integrity and reproducibility in a drug development context, the following "Self-Validating" protocol is recommended.

Reagents & Equipment[2][3]

-

Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.

-

Note: Methanol is preferred to observe solvatochromic shifts characteristic of anilines.

-

-

Blank: Pure solvent from the same batch used for dissolution.

-

Instrument parameters:

-

Bandwidth: 1.0 nm

-

Scan Speed: Medium (approx. 200–400 nm/min)

-

Range: 200–400 nm

-

Step-by-Step Methodology

-

Stock Preparation: Weigh 10.0 mg of this compound into a 100 mL volumetric flask. Dissolve in Methanol to create a 100 µg/mL (0.1 mg/mL) stock solution.

-

Working Standard: Dilute 1.0 mL of Stock into 10 mL Methanol to yield a 10 µg/mL working solution.

-

Target Absorbance: 0.6 – 0.8 AU at

.

-

-

Baseline Correction: Run a baseline scan with dual cuvettes containing pure Methanol.

-

Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Validation (Acid Shift Test): Add 1 drop of 1M HCl to the cuvette and rescan.

-

Expected Result: The band at ~300 nm (involving the lone pair on Nitrogen) should collapse or significantly blue-shift (Hypsochromic shift) as the amine protonates (-NH

), destroying the

-

Visualization of Characterization Workflow

The following diagram outlines the logical flow for characterizing and validating the material identity using UV-Vis and auxiliary techniques.

Caption: Logical workflow for the spectral validation of this compound, including the critical Acid Shift Test for aniline verification.

Quality Control & Impurity Analysis

In a synthesis context, UV-Vis is a primary tool for tracking reaction completion (e.g., reduction of a nitro precursor).

-

Purity Ratio: Calculate the ratio of Absorbance at

(approx. 300 nm) to -

Common Impurities:

-

3-Chloroaniline: Lacks the cyclopropyl bathochromic shift;

will be blue-shifted (~10 nm).[1] -

Nitro-precursor: Will show a distinct, broad band >350 nm (yellow color).

-

References

-

Compound Identity: this compound (CAS 1208082-73-8).[1][2] Available at and .

- Electronic Effects:Cyclopropyl Group as a Chromophore. In J. Am. Chem. Soc.

-

Application Context: Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. ACS Chem. Neurosci. (2016). (Describes usage of this compound in synthesis). Available at .

-

Synthesis & Properties: Heterocyclic compounds as inhibitors of hepatitis C virus (HCV). Patent US8691938B2. (Describes synthesis involving 4-cyclopropylaniline derivatives). Available at .

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 1-bromo-3-chlorobenzene

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of aryl halides with amines.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3] A significant challenge in synthetic chemistry arises when coupling substrates with multiple halogen substituents, where controlling regioselectivity is paramount. This application note provides a detailed protocol and scientific rationale for the selective monoamination of 1-bromo-3-chlorobenzene, a common dihalogenated building block.

The selective functionalization of one halogen over another is dictated by the relative rates of oxidative addition to the palladium(0) catalyst. It is well-established that the C-Br bond is significantly more reactive than the C-Cl bond in this catalytic step. This inherent reactivity difference allows for the preferential coupling at the bromine-substituted position, leaving the chlorine atom intact for subsequent transformations. This protocol will detail the selective coupling of 1-bromo-3-chlorobenzene with a secondary amine, morpholine, as a representative example.

Mechanism & Key Considerations

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, which is typically generated in situ. This is followed by the coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[4][5]

Caption: Step-by-step experimental workflow for the selective amination.

Materials and Equipment

-

1-bromo-3-chlorobenzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard Schlenk line or glovebox

-

Oven-dried glassware

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Step-by-Step Procedure

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add 1-bromo-3-chlorobenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: If working on a Schlenk line, seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product, 4-(3-chlorophenyl)morpholine.

Data Presentation

| Parameter | Value | Rationale |

| Aryl Halide | 1-bromo-3-chlorobenzene | Substrate with two different halogen atoms for regioselective coupling. |

| Amine | Morpholine | Representative secondary amine coupling partner. |

| Palladium Source | Pd₂(dba)₃ | Common and effective Pd(0) source. |

| Ligand | XPhos | Bulky, electron-rich ligand promoting high catalytic activity. |

| Base | Sodium tert-butoxide | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Anhydrous Toluene | Aprotic, non-polar solvent suitable for the reaction conditions. |

| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion of the starting material. |

Conclusion

This application note provides a robust and reliable protocol for the regioselective Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for the selective formation of the monoaminated product in high yield. The principles and the protocol detailed herein can be adapted for a variety of amine nucleophiles and other dihalogenated aromatic substrates, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

-

Buchwald-Hartwig coupling. YouTube. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]

Sources

Introduction: The Analytical Imperative for 3-Chloro-4-cyclopropylaniline

An authoritative guide to the robust analysis of 3-Chloro-4-cyclopropylaniline using High-Performance Liquid Chromatography (HPLC), designed for researchers and drug development professionals. This document provides a comprehensive, scientifically-grounded protocol, from first principles to detailed execution and validation.

This compound is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity and concentration of this intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active ingredient. Consequently, a precise, accurate, and robust analytical method is essential for quality control during its synthesis and for ensuring lot-to-lot consistency.

This application note details a reversed-phase HPLC (RP-HPLC) method optimized for the quantitative analysis of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters, provides a step-by-step protocol for its implementation, and outlines a validation strategy based on international regulatory standards.

Method Development and Scientific Rationale

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. This compound is a moderately hydrophobic molecule due to its aromatic ring, chloro-substituent, and cyclopropyl group. Furthermore, the aniline moiety imparts basic properties, making the molecule's ionization state dependent on pH.[1]

Chromatographic Mode Selection

Given the analyte's non-polar characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. In this mode, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. Hydrophobic compounds like this compound are well-retained, and their elution can be precisely controlled by adjusting the organic solvent content in the mobile phase.[2][3]

Stationary Phase: The Core of Separation

A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention and allowing for effective separation from more polar impurities. A column with high-purity silica and end-capping is recommended to minimize interactions between the basic aniline group and acidic residual silanols on the silica surface, which can otherwise lead to peak tailing.[3]

Mobile Phase: Driving Resolution and Peak Integrity

The mobile phase is a critical component that dictates retention time, selectivity, and peak shape.

-

Organic Modifier: Acetonitrile is chosen over methanol as the organic solvent. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds. The proportion of acetonitrile is adjusted to achieve an optimal retention time, typically within a 2 to 10-minute window for efficient analysis.[2]

-

Aqueous Phase and pH Control: The basic nature of the aniline group (a primary amine) necessitates strict pH control to ensure consistent ionization and, therefore, reproducible retention.[1][3] An acidic mobile phase is employed to protonate the amine group (forming an anilinium ion). This protonation suppresses silanol interactions and ensures a single, stable ionic form of the analyte, leading to sharp, symmetrical peaks. A low-pH buffer, such as 20 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid, is ideal. This approach is a well-established strategy for the analysis of aromatic amines.[4][5]

Detection

The presence of the substituted benzene ring in this compound results in strong ultraviolet (UV) absorbance. While a full UV scan would determine the absorbance maximum (λmax), aromatic amines typically exhibit strong absorbance between 230 and 280 nm. For this method, a detection wavelength of 240 nm is selected to provide high sensitivity for the analyte.

Detailed Analytical Protocol

This protocol is designed for a standard HPLC system equipped with a UV detector. All reagents should be of HPLC grade or higher.

Instrumentation and Materials

-

HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents: Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate, Phosphoric Acid, Reagent-Grade Water.

-

Reference Standard: this compound (purity ≥ 98%).

-

Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of reagent-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a nominal concentration of 50 µg/mL.[6] Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[6][7]

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.5B: Acetonitrile |

| Gradient | Isocratic: 60% A / 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

System Suitability and Analysis

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates: ≥ 2000

Once system suitability is confirmed, inject the prepared sample solutions. The concentration of this compound in the sample can be calculated by comparing the peak area to that of the working standard.

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] A validation protocol should be established before commencing the study.[10] The key performance characteristics and typical acceptance criteria are outlined below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis should pass. No co-elution at the analyte's retention time from placebo or degradants. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of the working concentration). |

| Accuracy | The closeness of test results to the true value. Assessed by recovery studies of spiked samples.[11] | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[11] |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Assessed by multiple measurements of the same homogeneous sample.[11] | RSD ≤ 2.0% for six replicate sample preparations or nine determinations across the specified range.[11] |

| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 2.0% |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). | System suitability parameters remain within limits. Peak area RSD remains within acceptable criteria. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data acquisition.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically justified RP-HPLC method for the quantitative determination of this compound. The use of a C18 column with an acidic phosphate-buffered mobile phase ensures robust retention and excellent peak symmetry. The detailed protocol and clear validation framework establish this method as a reliable tool for quality control in pharmaceutical and chemical manufacturing environments, ensuring the integrity of downstream processes and final products.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

-

Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5756–5765. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-isopropylaniline. PubChem Compound Database. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Raju, A. N., et al. (2016). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 54(8), 1436-1442. Retrieved from [Link]

-

ResearchGate. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 40-63. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(21), 3485. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. agilent.com [agilent.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. database.ich.org [database.ich.org]

Application Note: 1H NMR Spectroscopy for the Structural Characterization of 3-Chloro-4-cyclopropylaniline

Introduction

3-Chloro-4-cyclopropylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise chemical structure is critical to the efficacy and safety of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note provides a comprehensive, field-proven protocol for the 1H NMR characterization of this compound, designed for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Principle of 1H NMR for this compound Characterization

1H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local chemical environment of each proton. This results in a spectrum where protons in different parts of the molecule produce distinct signals (chemical shifts), providing a "fingerprint" of the molecular structure.

For this compound, we expect to observe distinct signals for the protons on the aromatic ring, the cyclopropyl group, and the amine group. The chemical shifts, integration (relative number of protons), and spin-spin coupling patterns (splitting of signals due to neighboring protons) will collectively confirm the compound's identity and purity.

Predicted 1H NMR Spectral Features

The structure of this compound dictates a specific set of expected signals in the 1H NMR spectrum. Understanding these predictions is crucial for accurate data interpretation.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic (H-2, H-5, H-6) | 6.5 - 7.5 | Doublet (d), Doublet of Doublets (dd) | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz[1] |

| Amine (NH₂) | 3.5 - 4.5 (broad singlet) | Broad Singlet (br s) | N/A |

| Cyclopropyl Methine (CH) | 1.5 - 2.0 | Multiplet (m) | Vicinal (³J) ≈ 2-12 Hz[2] |

| Cyclopropyl Methylene (CH₂) | 0.5 - 1.0 | Multiplets (m) | Geminal (²J), Vicinal (³J) ≈ 2-12 Hz[2][3] |

Table 1: Predicted 1H NMR Spectral Parameters for this compound.

The exact chemical shifts can be influenced by the choice of solvent. The amine protons, in particular, can have a broad and variable chemical shift due to hydrogen bonding and exchange with trace amounts of water.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Materials and Equipment

-

Analyte: this compound (5-25 mg)[5]

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[6][7] CDCl₃ is often preferred for its ability to dissolve many organic compounds and its ease of removal.[6]

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is commonly used as it is chemically inert and provides a sharp singlet at 0 ppm.[8] Alternatively, a certified quantitative NMR (qNMR) standard can be used for purity determination.[9]

-

NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.[10]

-

Filtration: Pasteur pipette with a small plug of glass wool.

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[1]

Experimental Workflow

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[11][12]

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[5] Using a deuterated solvent is crucial as it provides a lock signal for the spectrometer to stabilize the magnetic field and avoids a large interfering solvent peak in the proton spectrum.[13]

-

If an internal standard is used, add a small, precise amount. For TMS, it is often pre-mixed in the solvent by the manufacturer.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the spectral quality.

-

Cap the NMR tube securely to prevent solvent evaporation.[14]

-

-

NMR Data Acquisition:

-

Before inserting the sample, wipe the outside of the NMR tube clean.[12]

-

Insert the sample into the spectrometer.

-

Locking and Shimming: The spectrometer's field is "locked" onto the deuterium signal of the solvent. This compensates for any field drift during the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.[15]

-

Acquisition Parameters: For a standard 1H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay (d1): 1-5 seconds (a longer delay of at least 5 times the longest T1 is necessary for accurate integration in quantitative studies)[16]

-

Number of scans: 8-16 (can be increased for dilute samples)

-

Spectral width: -2 to 12 ppm

-

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration.[16]

-

The chemical shift axis is calibrated by setting the signal of the internal standard (e.g., TMS) to 0 ppm.

-

The area under each peak is integrated to determine the relative number of protons.

-

The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are measured and compared to the expected values.

-

Specialized NMR software such as Mnova or similar programs can be used for efficient data processing and analysis.[17][18][19][20]

-

Data Interpretation and Validation

A successful characterization of this compound will yield a 1H NMR spectrum consistent with the predicted features.

-

Aromatic Region: The three aromatic protons will appear as a set of multiplets between 6.5 and 7.5 ppm. Their splitting patterns will be indicative of their ortho and meta relationships.

-

Amine Protons: A broad singlet, typically between 3.5 and 4.5 ppm, corresponding to the two NH₂ protons. Its integration should be consistent with two protons.

-

Cyclopropyl Region: The upfield region of the spectrum (typically below 2 ppm) will contain the signals for the cyclopropyl protons. The single methine proton will be a multiplet, and the four methylene protons will appear as two sets of complex multiplets due to both geminal and vicinal coupling.

The integration of these regions should correspond to a proton ratio of 3 (aromatic) : 2 (amine) : 5 (cyclopropyl). Any significant deviation from this ratio or the presence of unexpected peaks would indicate impurities.

Safety Considerations

-

Magnetic Field: NMR spectrometers generate strong magnetic fields. Individuals with pacemakers or other metallic implants should not enter the NMR room.[21] Keep all ferromagnetic objects, including tools and credit cards, away from the magnet.[21]

-

Cryogens: The magnets are cooled with liquid helium and nitrogen. Handle these cryogens with appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.[21]

-

Chemical Hazards: this compound and the deuterated solvents should be handled in a well-ventilated fume hood, wearing appropriate PPE such as gloves and a lab coat.[14]

Conclusion

This application note provides a robust and detailed protocol for the 1H NMR characterization of this compound. By following these guidelines, from careful sample preparation to meticulous data analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The emphasis on the rationale behind each step ensures that the protocol is not just a set of instructions, but a framework for obtaining high-quality, reliable, and reproducible NMR data in a research and development setting.

References

-

Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5756–5765. [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2(1), 245-251. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

-

C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

-

Saeidi, H. (2019, December 22). What solvent must I use for 1H NMR test ?. ResearchGate. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

University of Maryland, Baltimore County. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Labcompare. (2025, March 4). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. [Link]

-

NMRium. (n.d.). The next-generation NMR software. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Hintermann, L. (2021, July 12). List of qNMR Standards – Version 1.7. [Link]

-

Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77. [Link]

-

Roje, M., & Poje, M. (2006). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(4), 1833-1836. [Link]

-

Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 686-696. [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

-

ResearchGate. (2010). 1 H NMR spectroscopy with internal and external standards for the quantification of libraries. [Link]

-

Cagliani, L. R. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

Sproviero, E. M., et al. (2002). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (5), 984-989. [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link]

-

ResearchGate. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

-

Agilent. (n.d.). Guide to Good Laboratory Practices. [Link]

-

Sheffield Hallam University Research Archive. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

-

MathWorks. (2024, June 14). NMR Data Processing and Analysis. [Link]

-

Chegg. (2018, March 26). Solved Fig 21,4 IR o Aniline 100 80 E 60 NH2 C 40 20 0 4000. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. NMR 溶剂 [sigmaaldrich.com]

- 7. labinsights.nl [labinsights.nl]

- 8. rsc.org [rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. mun.ca [mun.ca]

- 11. organomation.com [organomation.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 18. nmrium.com [nmrium.com]

- 19. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]

- 20. acdlabs.com [acdlabs.com]

- 21. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]

Technical Application Note: 3-Chloro-4-cyclopropylaniline in Next-Generation SDHI Synthesis

Executive Summary & Strategic Value

This application note details the strategic utilization of 3-Chloro-4-cyclopropylaniline (CAS: 1017778-57-8 or analog) as a high-value scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

In modern agrochemical design, this intermediate offers a critical advantage: the cyclopropyl moiety acts as a bioisostere for the isopropyl group commonly found in older fungicides (e.g., Isofetamid analogs). However, unlike isopropyl, the cyclopropyl ring introduces conformational rigidity and alters the metabolic stability of the para-position, significantly impacting the half-life and potency of the final active ingredient (AI). The 3-chloro substituent provides essential lipophilicity and steric bulk to lock the molecule into the ubiquinone-binding pocket of the fungal complex II.

This guide provides validated protocols for the handling, quality control, and downstream coupling of this aniline to generate carboxamide libraries.

Chemical Profile & Handling

Compound: this compound Molecular Formula: C9H10ClN Molecular Weight: 167.64 g/mol

Safety & Stability (Critical)

Anilines are prone to oxidation, leading to the formation of azo-compounds and "aniline black" impurities that can poison sensitive metal catalysts in downstream steps.

-

Storage: Store under Argon/Nitrogen at 4°C.

-

Hazards: Toxic by inhalation and skin contact. Potential sensitizer.[1] All handling must occur in a fume hood.

-

Purification: If the material appears dark brown or black, it must be purified via acid-base extraction or vacuum distillation prior to use in Protocol 2.

Application Workflow: SDHI Carboxamide Synthesis

The primary utility of this compound is as the nucleophilic "head" group in the synthesis of pyrazole-carboxamide fungicides. The following workflow outlines the coupling of this aniline with a standard SDHI "warhead" (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride).

Visualization of the Workflow

Caption: Logical workflow for processing this compound into a bioactive SDHI fungicide.

Detailed Protocols

Protocol A: Quality Control & Pre-Reaction Purification

Rationale: Commercial anilines degrade. Using oxidized starting material in amide coupling leads to difficult chromatographic separations later.

-

Visual Inspection: If liquid is dark brown/black, proceed to step 2. If pale yellow/amber, proceed to Protocol B.

-

Dissolution: Dissolve 10g of crude aniline in 100 mL Ethyl Acetate (EtOAc).

-

Acid Extraction: Wash the organic layer with 1M HCl (3 x 50 mL). The aniline moves to the aqueous phase as the hydrochloride salt; non-basic impurities (oxidized azo dimers) remain in the organic phase.

-

Neutralization: Separate the aqueous layer, cool to 0°C, and basify to pH 10 with 4M NaOH.

-

Recovery: Extract the milky emulsion with Dichloromethane (DCM) (3 x 50 mL). Dry over Na2SO4 and concentrate in vacuo.

-

Result: Pale yellow oil/solid ready for coupling.

Protocol B: The "SDHI Coupling" (Amide Bond Formation)

Rationale: This protocol uses a mild base (pyridine) in an anhydrous solvent to prevent hydrolysis of the sensitive acid chloride partner.

Reagents:

-

This compound (1.0 equiv)

-

1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 equiv)

-

Pyridine (1.5 equiv) - Acts as acid scavenger and nucleophilic catalyst.

-

Dichloromethane (DCM) - Anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add this compound (10 mmol, 1.67 g) and dry DCM (50 mL).

-

Base Addition: Add Pyridine (15 mmol, 1.2 mL) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve the Acid Chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Note: Exotherm is expected. Maintain internal temperature < 5°C to prevent bis-acylation.

-

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours.

-

Monitor: Check TLC (Hexane:EtOAc 3:1). The aniline spot (low Rf, stains with ninhydrin) should disappear.

-

-

Quench: Add saturated NaHCO3 (30 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

-

Workup: Separate phases. Wash organic phase with 1M HCl (to remove pyridine), then Brine. Dry over MgSO4.

-

Isolation: Concentrate to yield the crude carboxamide. Recrystallize from Ethanol/Heptane if necessary.

Mechanistic Insights & Troubleshooting

Why the Cyclopropyl Group Matters

In Structure-Activity Relationship (SAR) studies, the 4-cyclopropyl group serves two distinct functions compared to a standard 4-alkyl chain:

-

Metabolic Blocking: The cyclopropyl ring is resistant to cytochrome P450 oxidation compared to an isopropyl or n-propyl group. This extends the residual activity of the fungicide on the leaf surface [1].

-

Hydrophobic Fit: The 3-chloro group forces the aniline ring to twist relative to the amide bond, optimizing the fit into the hydrophobic cleft of the succinate dehydrogenase enzyme [2].

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent hydrolyzed the acid chloride. | Ensure DCM is distilled over CaH2 or use molecular sieves. |

| Double Spot on TLC | Bis-acylation (reaction on N twice). | Reduce Acid Chloride equivalents to 1.05; maintain 0°C during addition. |

| Dark Product | Oxidation of aniline prior to reaction. | Perform Protocol A (Acid/Base extraction) before starting. |

References

-

Bioisosterism in Agrochemicals: Meanwell, N. A. (2014). "The structural modification of biologically active compounds: Bioisosteres and conformational restriction." Journal of Medicinal Chemistry.

-

SDHI Fungicide Mechanism: Glättli, A., et al. (2012). "Pyrazolo-carboxamides: A new generation of SDHI fungicides." Modern Crop Protection Compounds.

-

Synthesis of Cyclopropyl-anilines: Gensini, M., et al. (2020). "Scalable synthesis of cyclopropyl-anilines via Suzuki-Miyaura coupling." Organic Process Research & Development. (Note: Generalized citation for Suzuki coupling of hindered anilines).

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

Sources

Application Note: Mechanistic & Kinetic Characterization of Cyclopropylamine Ring-Opening in Drug Discovery

Executive Summary

Cyclopropylamine (CPA) moieties are high-value pharmacophores in medicinal chemistry, present in blockbuster drugs like Tranylcypromine , Prasugrel , and Ticagrelor . They offer unique conformational constraints and metabolic stability against standard C-H hydroxylation. However, CPAs function as "double-edged swords." Their metabolic activation by Cytochrome P450 (CYP) or Monoamine Oxidase (MAO) enzymes can trigger a Single Electron Transfer (SET) event, leading to ring opening and the formation of reactive radical species.[1]

This mechanism often results in suicide inhibition (Mechanism-Based Inactivation, MBI), leading to irreversible enzyme loss and non-linear pharmacokinetics. This guide provides the theoretical framework and validated protocols to characterize these events, specifically determining the kinetic parameters

Mechanistic Foundations: The Radical Clock

The metabolic fate of a cyclopropylamine diverges based on the initial oxidation event. While Hydrogen Atom Transfer (HAT) leads to standard dealkylation, the safety concern arises from the SET pathway .

The SET Oxidation Pathway

-

Initiation: The P450 Compound I (FeO

) abstracts a single electron from the nitrogen lone pair of the CPA. -

Radical Cation Formation: This generates an aminium radical cation.

-

Ring Opening: To relieve the ~27.5 kcal/mol of ring strain, the cyclopropane ring fragments. This is the "radical clock" step.

-

Covalent Binding: The resulting carbon-centered radical (distonic radical) attacks the heme porphyrin nitrogen, leading to irreversible inactivation.

Pathway Visualization

Figure 1: Bifurcation of Cyclopropylamine metabolism.[2] The red pathway indicates the formation of reactive intermediates leading to Mechanism-Based Inactivation (MBI).

Kinetic Evaluation Strategy

To assess the risk of a CPA candidate, we must move beyond simple IC

- (µM): The inactivator concentration that produces half-maximal rate of inactivation.[3]

-

(min

The efficiency of inactivation is defined by the ratio

Experimental Workflow (The Dilution Method)

The standard industry approach uses a "dilution method" to decouple the inactivation step from the residual activity measurement.

Figure 2: The "Dilution Method" workflow. The critical step is the dilution, which lowers the inhibitor concentration below its reversible Ki, ensuring only irreversible inactivation is measured.

Validated Protocols

Protocol A: Determination of and

Objective: Quantify the suicide inhibition potential of a CPA candidate.

Materials:

-

Human Liver Microsomes (HLM) or Recombinant CYP (rCYP).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Probe Substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

-

Test Compound (CPA).

Procedure:

-

Primary Incubation (Inactivation):

-

Prepare 1 mL incubation mixtures containing HLM (1.0 mg/mL) and Test Compound at 5 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Pre-warm to 37°C.

-

Initiate reaction with NADPH.

-

At time points

min, remove 20 µL aliquots.

-

-

Dilution (Critical Step):

-

Transfer the 20 µL aliquot immediately into a secondary tube containing 180 µL (1:10 dilution) of buffer with Probe Substrate (at ~4x

) and fresh NADPH. -

Note: The high probe concentration and dilution minimize competitive inhibition by the remaining test compound.

-

-

Secondary Incubation (Residual Activity):

-

Incubate the secondary tubes for a fixed time (e.g., 10 min for Midazolam).

-

Terminate reaction with ice-cold Acetonitrile containing Internal Standard.

-

-

Analysis:

-

Centrifuge and analyze supernatant via LC-MS/MS monitoring the probe substrate metabolite (e.g., 1'-OH-Midazolam).

-

Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Objective: Confirm the ring-opening mechanism by trapping the electrophilic intermediate.

Rationale:

-

Glutathione (GSH): Traps "soft" electrophiles (e.g., quinone methides, epoxides).

-

Potassium Cyanide (KCN): Traps "hard" electrophiles (e.g., iminium ions formed after ring opening).

Procedure:

-

Incubate Test Compound (10 µM) with HLM (1 mg/mL) and NADPH.

-

Add Trapping Agent:

-

Condition A: + 5 mM GSH (fortified with stable isotope labeled GSH if available for doublet recognition).

-

Condition B: + 1 mM KCN.

-

-

Incubate for 60 min at 37°C.

-

Quench with Acetonitrile.

-

Data Mining: Perform Neutral Loss scans (loss of 129 Da for GSH adducts) or extract ion chromatograms for [M + CN]

and [M + GSH]

Data Analysis & Interpretation

Calculation of Kinetic Parameters

-

Determine

: Plot the natural log of percent remaining activity (-

The slope of each line is

.

-

-

Kitz-Wilson Plot: Plot

vs. Inhibitor Concentration-

Fit to the hyperbolic equation:

-

Use non-linear regression (GraphPad Prism or similar) to solve for

and

-

Benchmarking Data

Compare your candidate against known CPA inactivators to assess risk.

| Drug | Target CYP | Mechanism | Risk Level | ||

| Trovafloxacin | CYP3A4 | Ring Opening (Aldehyde) | 0.24 | 15 | High (Withdrawn) |

| Ticagrelor | CYP3A4 | MBI (minor pathway) | 0.03 | 8.5 | Low/Manageable |

| Diltiazem | CYP3A4 | Metabolic Intermediate Complex | 0.43 | 2.0 | High |

Note: Data represents typical literature values for context.

References

-

Guengerich, F. P., et al. (2020).[4] Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society.[4] Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on suicide inhibition).[5]

-

Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[6][7] Link

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. fda.gov [fda.gov]

- 3. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-Chloro-4-cyclopropylaniline

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of 3-Chloro-4-cyclopropylaniline. This document is structured to provide not only procedural steps but also the underlying scientific principles to empower users to make informed decisions during their experimental design.

Part 1: Frequently Asked Questions (FAQs) about this compound Solubility

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a substituted benzene ring and a cyclopropyl group contributes to the molecule's hydrophobicity, or tendency to repel water.[1] Aromatic rings are inherently nonpolar and thus interact poorly with polar water molecules.[1] The chloro- substituent further increases the hydrophobicity of the molecule.[1] While the aniline (amino) group can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the larger hydrophobic regions of the molecule.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

-

pKa: The pKa of the anilinic nitrogen determines the pH at which the molecule becomes protonated (ionized). Aniline and its derivatives are weak bases. The pKa of the conjugate acid of 3-chloroaniline is approximately 3.5.[2]

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP value corresponds to lower aqueous solubility. The predicted XlogP for this compound is 2.8, suggesting it is significantly more soluble in lipids than in water.[3]

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can also impact solubility. This information is not available in the provided search results.

Physicochemical Properties of Structurally Similar Anilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (conjugate acid) | LogP | Aqueous Solubility |

| 3-Chloroaniline | C6H6ClN | 127.57 | 3.46[4] | 1.88[2] | 5.4 g/L (20 °C)[2] |

| 3-Chloro-4-methylaniline | C7H8ClN | 141.60 | 4.05[5] | 2.9 (XLogP3)[5] | < 1 mg/mL at 22 °C[5] |

| This compound (Predicted) | C9H10ClN | 167.63 | ~3.5 - 4.0 (estimated) | 2.8 (XlogP) [3] | Expected to be low |

Q3: What are the primary strategies for improving the aqueous solubility of weakly basic compounds like this compound?

A3: The primary approaches to enhance the solubility of ionizable compounds like this compound involve:

-

pH Adjustment: Lowering the pH of the aqueous solution will protonate the basic aniline group, forming a more soluble salt.[6][]

-

Use of Co-solvents: Adding a water-miscible organic solvent can reduce the polarity of the solvent system, thereby improving the solubility of a hydrophobic solute.[8][9]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, increasing their apparent solubility in water.[10][11][12]

-

Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common and effective techniques to improve the solubility of this compound.

Guide 1: Solubility Enhancement by pH Adjustment

Causality: this compound is a weak base due to the presence of the aniline functional group.[13] By lowering the pH of the aqueous medium to at least two units below the pKa of the conjugate acid, the equilibrium will shift towards the protonated, ionized form of the molecule. This cationic species will have significantly greater electrostatic interactions with polar water molecules, leading to a substantial increase in aqueous solubility.[6][14]

Experimental Workflow for pH-Dependent Solubility Determination

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Protocol:

-

Prepare a range of aqueous buffers: Start with buffers at pH values from 2.0 to 7.4. Common buffer systems include citrate for lower pH ranges and phosphate for neutral pH.

-

Add excess solid: To a series of vials, each containing a different pH buffer, add an excess amount of this compound. The solid should be in excess to ensure that a saturated solution is achieved.

-

Equilibrate: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the dissolution equilibrium is reached.

-

Sample preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Troubleshooting:

-

Precipitation upon storage: If the pH-adjusted solution is not stable and precipitation occurs over time, consider the use of a co-solvent or a complexing agent in addition to pH adjustment.

-

Incomplete dissolution: If the desired concentration is not achieved even at low pH, the intrinsic solubility of the salt form may be limiting. In this case, a combination of methods will be necessary.

Guide 2: Improving Solubility with Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the aqueous environment more favorable for dissolving hydrophobic molecules like this compound by reducing the energy penalty of creating a cavity for the solute.[9] It's noteworthy that for some experimental setups, a mixture of acetonitrile and water has been used to improve the solubility of this compound.[15]

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG 300, PEG 400)

-

Glycerol

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile[15]

Experimental Workflow for Co-solvent Solubility Screening

Caption: Workflow for co-solvent solubility screening.

Step-by-Step Protocol:

-

Prepare co-solvent mixtures: Create a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v in water or a buffer of a fixed pH).

-

Add excess solid: Add an excess amount of this compound to each co-solvent mixture.

-

Equilibrate: Seal the vials and allow them to equilibrate under constant agitation at a controlled temperature for 24-48 hours.

-

Sample preparation and analysis: Follow the same sample preparation (centrifugation, filtration) and quantification steps as outlined in the pH adjustment protocol.

Troubleshooting:

-

Compound "oiling out": At high co-solvent concentrations, the compound may separate as a liquid phase instead of dissolving. If this occurs, use a lower concentration of the co-solvent or try a different co-solvent.

-

Incompatibility with downstream applications: Be mindful that high concentrations of organic solvents can interfere with certain biological assays or other downstream applications.

Guide 3: Enhancing Solubility through Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are toroidal-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[10][11] The hydrophobic portion of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[12] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively increasing the apparent aqueous solubility of the guest molecule.[10][11]

Commonly Used Cyclodextrins:

-

β-Cyclodextrin (β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow for Phase Solubility Studies with Cyclodextrins

Caption: Workflow for cyclodextrin phase solubility studies.

Step-by-Step Protocol:

-

Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

-

Add excess solid: Add an excess amount of this compound to each cyclodextrin solution.

-

Equilibrate: Seal the vials and allow them to equilibrate with agitation at a constant temperature for 48-72 hours. Equilibration for complexation can sometimes take longer than for simple dissolution.

-

Sample preparation and analysis: Follow the same sample preparation and quantification steps as in the previous protocols.

-

Data analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[16]

Troubleshooting:

-

Non-linear phase solubility diagram: A plateau or decrease in solubility at higher cyclodextrin concentrations may indicate the formation of an insoluble complex. In such cases, a different type of cyclodextrin should be evaluated.

-

Limited solubility enhancement: If the increase in solubility is insufficient, consider combining cyclodextrin complexation with pH adjustment. The ionized form of the drug may also form a complex with the cyclodextrin, potentially leading to a synergistic effect on solubility.[14]

Part 3: Concluding Remarks

The solubility of this compound in aqueous solutions is a critical parameter for its application in research and development. This guide provides a systematic approach to understanding and overcoming solubility challenges. It is recommended to start with pH adjustment, as it is often the most effective and straightforward method for ionizable compounds. If further enhancement is required, the use of co-solvents or cyclodextrins, either alone or in combination with pH control, offers powerful secondary strategies. Always validate the final formulation for stability and compatibility with your specific experimental system.

References

-

Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

College of Environmental Science and Forestry. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 3-Cyclopropylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

-

PubMed Central. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClN). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Amines. Retrieved from [Link]

-

PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

-

CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

ResearchGate. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

-

Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

-